

A Technical Guide to the Physicochemical Properties of 10-Oxo Docetaxel

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Compound of Interest

Compound Name: 10-Oxo Docetaxel

Cat. No.: B15585655

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For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Oxo Docetaxel is a taxane compound of significant interest within the pharmaceutical industry, primarily recognized as a key impurity and intermediate of Docetaxel, a potent anti-cancer agent.^{[1][2][3][4]} Docetaxel, and by extension its related compounds, exerts its therapeutic effect by interfering with the microtubule network within cells, leading to cell cycle arrest and apoptosis.^{[1][5][6]} A thorough understanding of the physicochemical properties of **10-Oxo Docetaxel** is paramount for the development of robust manufacturing processes, stable formulations, and reliable analytical methods for Docetaxel-based drug products. This technical guide provides a comprehensive overview of the core physicochemical characteristics of **10-Oxo Docetaxel**, detailed experimental protocols for their determination, and a visualization of its presumed biological signaling pathways.

Physicochemical Properties

The physicochemical properties of a drug molecule are critical determinants of its biopharmaceutical behavior, including its absorption, distribution, metabolism, and excretion (ADME). For **10-Oxo Docetaxel**, these properties influence its stability, solubility, and interaction with biological systems.

Quantitative Data Summary

A compilation of the available quantitative data for **10-Oxo Docetaxel** is presented in Table 1. It is important to note that while some of these properties have been experimentally determined and reported in commercial supplier specifications, others are calculated values and should be considered as estimations.

Property	Value	Source
Molecular Formula	C43H51NO14	[1][4][5][7][8][9]
Molecular Weight	805.86 g/mol	[1][4][5][10]
CAS Number	167074-97-7	[1][4][5]
Appearance	White to off-white solid	[1]
Solubility (Calculated)	9.7 x 10 ⁻³ g/L (at 25 °C)	[11]
Solubility (Experimental)	Slightly soluble in Chloroform and Methanol	
logP (Calculated)	3.5	
pKa (Predicted)	Not available	[12]
Melting Point	Not available	

Experimental Protocols

Accurate determination of physicochemical properties requires standardized experimental protocols. The following sections detail methodologies that can be employed for the precise measurement of solubility, pKa, and logP of **10-Oxo Docetaxel**, adapted from established methods for Docetaxel and other taxane derivatives.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a conventional and reliable technique for determining the equilibrium solubility of a compound.

Methodology:

- **Preparation of Saturated Solution:** An excess amount of **10-Oxo Docetaxel** is added to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
- **Equilibration:** The resulting suspension is agitated in a shaker water bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[\[13\]](#)
- **Phase Separation:** The suspension is then filtered through a sub-micron filter (e.g., 0.22 µm) to remove undissolved solid particles.[\[13\]](#)
- **Quantification:** The concentration of **10-Oxo Docetaxel** in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[\[13\]](#) A standard calibration curve of **10-Oxo Docetaxel** is used for accurate quantification.

pKa Determination (UV-Metric Titration)

The ionization constant (pKa) is a critical parameter for understanding the behavior of a molecule in different pH environments. UV-metric titration is a suitable method for compounds with a UV chromophore.

Methodology:

- **Solution Preparation:** A stock solution of **10-Oxo Docetaxel** is prepared in a suitable organic co-solvent (e.g., methanol or DMSO) and then diluted in a series of buffer solutions with a wide range of pH values.
- **UV-Vis Spectroscopy:** The UV-Vis spectrum of the compound is recorded for each pH solution.
- **Data Analysis:** The absorbance at a specific wavelength where the ionized and non-ionized forms of the molecule have different absorption characteristics is plotted against the pH. The resulting sigmoidal curve is then analyzed to determine the inflection point, which corresponds to the pKa value.[\[14\]](#)

logP Determination (Reverse-Phase HPLC Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. A common and efficient method for its determination is through reverse-phase high-performance liquid chromatography (RP-HPLC).

Methodology:

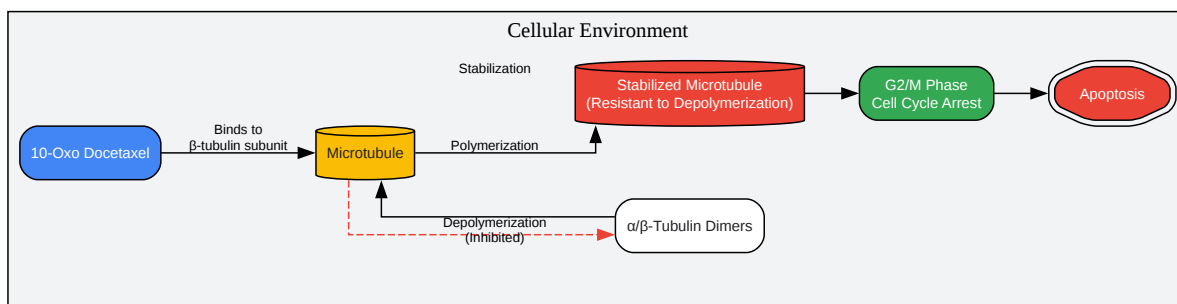
- **Chromatographic System:** An RP-HPLC system with a C18 column is used.
- **Mobile Phase:** A series of mobile phases with varying compositions of an organic modifier (e.g., acetonitrile or methanol) and water are prepared.
- **Retention Time Measurement:** The retention time of **10-Oxo Docetaxel** is measured for each mobile phase composition.
- **Calibration:** A set of standard compounds with known logP values are run under the same chromatographic conditions to create a calibration curve by plotting their known logP values against their retention times.
- **logP Calculation:** The logP of **10-Oxo Docetaxel** is then calculated by interpolating its retention time on the calibration curve.[\[15\]](#)[\[16\]](#)

Biological Signaling Pathways

As a close analog and impurity of Docetaxel, **10-Oxo Docetaxel** is presumed to share a similar mechanism of action. Docetaxel is a well-established anti-mitotic agent that targets microtubules.[\[5\]](#)[\[17\]](#)

Mechanism of Action: Microtubule Stabilization

Docetaxel binds to the β -tubulin subunit of microtubules, which are essential components of the cell's cytoskeleton.[\[17\]](#) This binding stabilizes the microtubules and prevents their depolymerization, a dynamic process crucial for cell division (mitosis). The disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately triggers programmed cell death (apoptosis).[\[1\]](#)

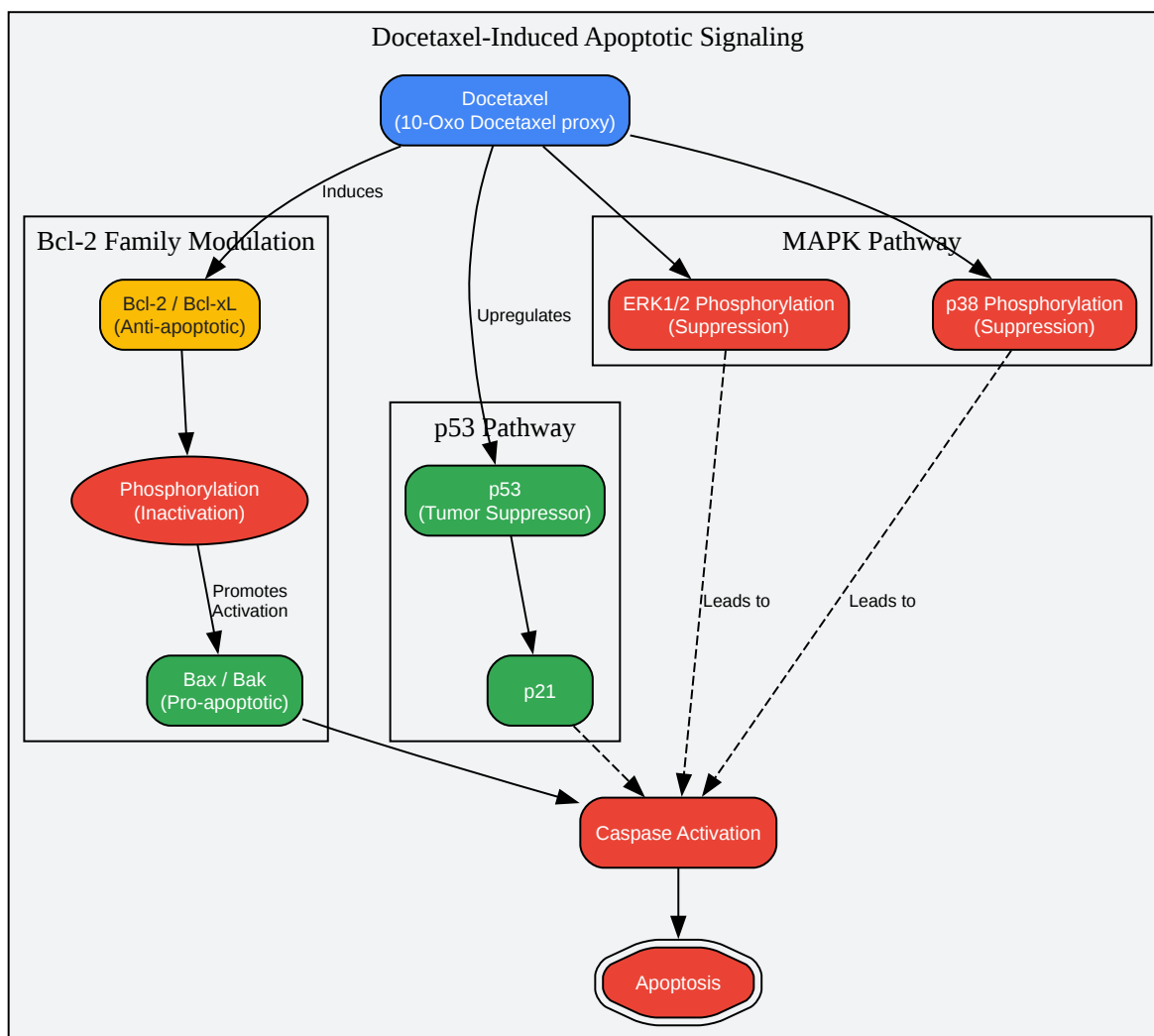


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Caption: Mechanism of microtubule stabilization by **10-Oxo Docetaxel**.

Apoptotic Signaling Pathways

The induction of apoptosis by Docetaxel involves a complex network of signaling pathways. While the specific pathways affected by **10-Oxo Docetaxel** have not been explicitly studied, it is likely to engage similar pathways as its parent compound. These include the modulation of the Bcl-2 family of proteins, activation of the p53 tumor suppressor pathway, and influence on the mitogen-activated protein kinase (MAPK) signaling cascade.^{[1][8][18]}



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Caption: Key apoptotic signaling pathways modulated by Docetaxel.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of **10-Oxo Docetaxel**. The presented data and experimental protocols are essential for scientists and researchers involved in the development, manufacturing, and quality control of Docetaxel-based pharmaceuticals. Further experimental investigation into the specific biological activities and signaling pathways of **10-Oxo Docetaxel** will provide a more complete picture of its role as a Docetaxel impurity and its potential pharmacological effects. The provided diagrams offer a visual representation of the presumed mechanisms of action, serving as a valuable tool for research and development professionals.

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